molecular formula C6H10O2 B2649853 3-Vinyltetrahydrofuran-3-OL CAS No. 167303-68-6

3-Vinyltetrahydrofuran-3-OL

Cat. No.: B2649853
CAS No.: 167303-68-6
M. Wt: 114.144
InChI Key: GBVNQFXVSWUSFV-UHFFFAOYSA-N
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Description

3-Vinyltetrahydrofuran-3-OL is an organic compound with the molecular formula C6H10O2. It is a derivative of tetrahydrofuran, featuring a vinyl group and a hydroxyl group attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinyltetrahydrofuran-3-OL typically involves the cyclization of linalool derivatives. One common method is the oxidation of linalool using hydrogen peroxide in the presence of a metal catalyst, such as sodium tungstate. This reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired tetrahydrofuran derivative .

Industrial Production Methods: Industrial production of this compound may involve similar oxidative cyclization processes, scaled up to accommodate larger quantities. The use of environmentally friendly oxidants like hydrogen peroxide is preferred to minimize hazardous waste and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Vinyltetrahydrofuran-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Vinyltetrahydrofuran-3-OL has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: It is used in the production of fine chemicals, fragrances, and agrochemicals

Mechanism of Action

The mechanism of action of 3-Vinyltetrahydrofuran-3-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The vinyl group can undergo addition reactions, modifying the compound’s structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    Tetrahydrofuran: A simpler analog without the vinyl and hydroxyl groups.

    2-Vinyltetrahydrofuran: Similar structure but with the vinyl group at a different position.

    3-Hydroxytetrahydrofuran: Lacks the vinyl group but has a similar hydroxyl group.

Uniqueness: 3-Vinyltetrahydrofuran-3-OL is unique due to the presence of both a vinyl group and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

Properties

IUPAC Name

3-ethenyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-6(7)3-4-8-5-6/h2,7H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVNQFXVSWUSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCOC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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